(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

Corrosion inhibition Electrochemistry Surface protection

This crystalline phosphonium salt (C₂₂H₂₂BrO₂P, MW 429.29, mp 193–195 °C) uniquely delivers a 1,3-dioxolane-protected aldehyde equivalent via Wittig olefination, generating masked α,β-unsaturated aldehydes that are selectively deprotected under acidic conditions. Unlike generic phosphonium salts (e.g., methoxymethyl- or ethoxycarbonylmethyl-triphenylphosphonium bromides), no orthogonal protecting-group strategies are required. Proven utility in fluorescent probe construction and microwave-assisted KN-93 synthesis. Hygroscopic; store under inert gas.

Molecular Formula C22H22BrO2P
Molecular Weight 429.3 g/mol
CAS No. 52509-14-5
Cat. No. B150729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
CAS52509-14-5
Molecular FormulaC22H22BrO2P
Molecular Weight429.3 g/mol
Structural Identifiers
SMILESC1COC(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C22H22O2P.BrH/c1-4-10-19(11-5-1)25(18-22-23-16-17-24-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15,22H,16-18H2;1H/q+1;/p-1
InChIKeyFRHRVQQUICVJDG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide (CAS 52509-14-5): Core Reagent Profile and Procurement-Relevant Characteristics


(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide (CAS 52509-14-5) is a crystalline phosphonium salt with molecular formula C₂₂H₂₂BrO₂P and molecular weight 429.29 g/mol [1]. The compound features a triphenylphosphonium cation paired with a bromide counterion, with a 1,3-dioxolane moiety covalently attached to the methylene bridge . Its melting point is reported as 193–195 °C , with alternative sources citing 201–207 °C depending on purity grade . The compound is hygroscopic and requires storage under inert gas away from moisture and oxidizing agents . Commercial availability spans multiple purity grades, typically 95–98%, from established vendors including Sigma-Aldrich (MilliporeSigma), Thermo Scientific (Alfa Aesar legacy portfolio), and Santa Cruz Biotechnology .

Why Generic Phosphonium Salt Substitution Fails: Procurement Risks for (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide


Substituting (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide with generic phosphonium salts such as methoxymethyltriphenylphosphonium chloride or ethoxycarbonylmethyltriphenylphosphonium bromide introduces fundamental functional divergence that compromises downstream synthetic outcomes [1]. The target compound uniquely delivers a 1,3-dioxolane-protected aldehyde equivalent via Wittig olefination, generating masked α,β-unsaturated aldehydes that can be selectively deprotected under acidic conditions [2]. In contrast, methoxymethyltriphenylphosphonium salts function primarily as oxidizing agents or Wittig catalysts without the latent aldehyde functionality, while ethoxycarbonylmethyl derivatives introduce ester moieties that require orthogonal deprotection strategies . Additionally, the dioxolane ring imparts enhanced solubility in organic solvents compared to simpler alkyltriphenylphosphonium bromides . This functional specificity dictates that substitution without revalidation of reaction conditions and protecting group compatibility will alter product identity, not merely yield.

Quantitative Performance Differentiation: (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide vs. Comparator Reagents


Corrosion Inhibition Efficiency on Zinc in Citric Acid: DTPB Achieves 98.9% Inhibition at 3×10⁻³ mol·L⁻¹

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide (DTPB) demonstrates quantifiable corrosion inhibition performance on zinc in 0.5 mol·L⁻¹ citric acid solution at 30 °C, achieving an inhibition efficiency of 98.9% at a concentration of 3×10⁻³ mol·L⁻¹ as determined by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) techniques [1]. This value was obtained without the addition of synergistic agents such as potassium iodide (KI), establishing a baseline efficacy for the compound alone [2].

Corrosion inhibition Electrochemistry Surface protection

Corrosion Inhibition of Steel in Phosphoric Acid: Temperature-Dependent Performance and Adsorption Isotherm Fitting

In 0.5 M phosphoric acid solution, DTPB functions as an effective steel corrosion inhibitor across multiple temperatures, with inhibition mechanism confirmed via Langmuir, Flory-Huggins, and kinetic-thermodynamic adsorption isotherm modeling [1]. The study validated that DTPB adsorbs onto the steel electrode surface, with associated activation parameters determined and discussed [2].

Steel corrosion Phosphoric acid media Adsorption isotherms

Phase Transfer Catalysis Wittig Vinylogation: Kinetic Substituent Effects Quantified via Hammett Correlation

Under phase transfer conditions, (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide efficiently transforms aromatic aldehydes into allylic dioxolanes, with substituent kinetic effects quantified and correlated to Hammett constants and electrochemical reduction potentials of substituted benzaldehydes [1]. This study provides experimentally derived kinetic data establishing the relationship between aromatic aldehyde substituent electronic properties and reaction rate under PTC conditions [2].

Phase transfer catalysis Wittig reaction Hammett correlation

Aldehyde vs. Ketone Reactivity: Differential Ylide Behavior with Carbonyl Substrates

The ylide generated from (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide reacts efficiently with aldehydes to form α,β-unsaturated aldehydes (after dioxolane deprotection), whereas reactions with ketones generally result in poor yields . This aldehyde-versus-ketone selectivity is a characteristic of the "unstabilized" nature of the ylide derived from this specific phosphonium salt [1].

Wittig olefination Carbonyl selectivity Ylide reactivity

Fluorescent Probe Specificity: Discrimination of Cysteine over Homocysteine and Glutathione

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide serves as a key reactant in the preparation of ratiometric fluorescent probes capable of specific cysteine detection over homocysteine and glutathione . The 1,3-dioxolane moiety functions as a masked aldehyde that, upon deprotection, engages in cascade reactions enabling discrimination among structurally similar biothiols .

Fluorescent probe Biothiol detection Ratiometric sensing

Microwave-Assisted KN-93 Synthesis: Calmodulin Kinase II Inhibitor Preparation

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is employed as a reactant in the microwave-assisted synthesis of KN-93, a well-characterized inhibitor of calmodulin kinase II (CaMKII) . Microwave irradiation conditions (100 W, 80 °C) have been documented to produce this phosphonium salt in 61.4% yield from triphenylphosphine and 2-(bromomethyl)-1,3-dioxolane , with the compound subsequently serving as a Wittig reagent in downstream KN-93 assembly .

KN-93 synthesis Calmodulin kinase II inhibitor Microwave-assisted synthesis

Optimal Procurement-Driven Application Scenarios for (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide


Synthesis of Masked α,β-Unsaturated Aldehydes via Wittig Olefination

This compound is the reagent of choice for introducing a masked aldehyde functional group via Wittig olefination with aldehydes . The resulting allylic dioxolane product can be selectively deprotected under acidic conditions to reveal the α,β-unsaturated aldehyde functionality . Under phase transfer conditions, the reaction efficiency for aromatic aldehydes is characterized by Hammett correlation, enabling predictable scale-up [1]. Note: Reactions with ketones generally proceed with poor yields, limiting utility to aldehyde substrates .

Industrial Metal Corrosion Inhibition in Acidic Cleaning Formulations

DTPB demonstrates quantifiable corrosion inhibition efficacy in acidic environments: 98.9% inhibition on zinc in 0.5 mol·L⁻¹ citric acid at 3×10⁻³ mol·L⁻¹ concentration . Cross-substrate validation extends to steel in 0.5 M phosphoric acid across multiple temperatures, with adsorption behavior characterized by Langmuir and Flory-Huggins isotherm fitting . Synergistic enhancement with potassium iodide (synergy parameter = 1.2) further improves inhibition beyond the 98.9% baseline [1].

Preparation of Ratiometric Fluorescent Probes for Selective Cysteine Detection

The compound serves as a reactant for constructing ratiometric fluorescent probes that discriminate cysteine from homocysteine and glutathione . The 1,3-dioxolane moiety provides a protected aldehyde that, upon acidic deprotection, participates in cascade reactions enabling selective biothiol detection . This application leverages the compound's unique dioxolane-protected aldehyde synthon functionality, which is absent in generic phosphonium salts [1].

Microwave-Assisted Synthesis of CaMKII Inhibitor KN-93

In pharmaceutical intermediate synthesis, this phosphonium salt is employed in microwave-assisted preparation of KN-93, a calmodulin kinase II inhibitor . The microwave protocol (100 W, 80 °C) for synthesizing the phosphonium salt precursor yields 61.4% under optimized conditions , with the compound subsequently functioning as a Wittig reagent in the KN-93 assembly sequence [1]. This validated synthetic utility supports procurement for kinase inhibitor development programs.

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